molecular formula C17H19NO4S B2781219 methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate CAS No. 667872-12-0

methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2781219
CAS No.: 667872-12-0
M. Wt: 333.4
InChI Key: LJNXQCQZTXTBKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate: is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl ester group, an ethyl-substituted phenyl group, and a phenylsulfonyl group attached to the glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glycine, 4-ethylphenylamine, and phenylsulfonyl chloride.

    Formation of Intermediate: The first step involves the reaction of glycine with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to form the N-phenylsulfonylglycine intermediate.

    Coupling Reaction: The intermediate is then reacted with 4-ethylphenylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

    Methylation: Finally, the product is methylated using methyl iodide in the presence of a base, such as potassium carbonate, to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products, such as N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine derivatives.

Scientific Research Applications

Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The phenylsulfonyl group is known to enhance binding affinity and specificity, while the glycine backbone provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate: Similar structure with a methyl group instead of an ethyl group.

    Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate: Similar structure with a chlorine atom instead of an ethyl group.

    Methyl N-(4-bromophenyl)-N-(phenylsulfonyl)glycinate: Similar structure with a bromine atom instead of an ethyl group.

Uniqueness

Methyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity and membrane permeability, making it a valuable compound for drug design and development.

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-4-ethylanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-3-14-9-11-15(12-10-14)18(13-17(19)22-2)23(20,21)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNXQCQZTXTBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.